molecular formula C13H12F3N3O4S B12006443 N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide

Cat. No.: B12006443
M. Wt: 363.31 g/mol
InChI Key: KJEYNWQWLMDFIW-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoroacetamide group, a sulfamoyl group, and a dimethyl-isoxazole moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine, under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonamide formation reaction, where the isoxazole derivative reacts with a sulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Trifluoroacetamide Group: The final step involves the acylation of the phenyl ring with trifluoroacetic anhydride or a similar reagent to form the trifluoroacetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the trifluoroacetamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new pharmaceuticals, particularly in the treatment of diseases where trifluoroacetamide derivatives have shown efficacy.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds, while the sulfamoyl group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-acetamide
  • N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-propionamide

Uniqueness

Compared to similar compounds, N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide stands out due to the presence of the trifluoroacetamide group, which enhances its chemical stability and reactivity. This unique feature allows for a broader range of applications and makes it a more versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C13H12F3N3O4S

Molecular Weight

363.31 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C13H12F3N3O4S/c1-7-8(2)18-23-11(7)19-24(21,22)10-5-3-9(4-6-10)17-12(20)13(14,15)16/h3-6,19H,1-2H3,(H,17,20)

InChI Key

KJEYNWQWLMDFIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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